Dimethylhydrazone valeraldehyde

Gas Chromatography Retention Index Carbonyl Analysis

Dimethylhydrazone valeraldehyde (pentanal N,N-dimethylhydrazone, C₇H₁₆N₂, MW 128.22) is a hydrazone derivative formed by condensation of valeraldehyde (pentanal) with 1,1-dimethylhydrazine. It belongs to the N,N-dialkylhydrazone class, which serves dual roles as carbonyl protecting groups and as versatile intermediates in organic synthesis—including umpolung-based C–C bond formation, regiospecific α-alkylation, and oxidative conversion to nitriles.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 14090-57-4
Cat. No. B082440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylhydrazone valeraldehyde
CAS14090-57-4
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCCCCC=NN(C)C
InChIInChI=1S/C7H16N2/c1-4-5-6-7-8-9(2)3/h7H,4-6H2,1-3H3/b8-7-
InChIKeyGETAETQIBNJCHL-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylhydrazone Valeraldehyde (CAS 14090-57-4): Identity, Physicochemical Baseline, and Procurement-Relevant Specifications


Dimethylhydrazone valeraldehyde (pentanal N,N-dimethylhydrazone, C₇H₁₆N₂, MW 128.22) is a hydrazone derivative formed by condensation of valeraldehyde (pentanal) with 1,1-dimethylhydrazine. It belongs to the N,N-dialkylhydrazone class, which serves dual roles as carbonyl protecting groups and as versatile intermediates in organic synthesis—including umpolung-based C–C bond formation, regiospecific α-alkylation, and oxidative conversion to nitriles [1]. Its Kovats retention index (958 on HP-5) provides a definitive, instrument-independent parameter for chromatographic identification, while its exclusive syn configuration (common to aldehyde-derived N,N-dimethylhydrazones) distinguishes it from ketone-derived analogs [2][3]. These properties are critical for analytical chemists and synthetic chemists who require precise selection of a C₅-chain aldehyde hydrazone rather than a shorter-chain or ketone-based congener.

Why Dimethylhydrazone Valeraldehyde Cannot Be Substituted by Shorter-Chain or Ketone-Based Hydrazone Analogs


The N,N-dimethylhydrazone class is not interchangeable across chain length or carbonyl type. The chromatographic retention of dialkylhydrazones depends fundamentally on whether the parent carbonyl is an aldehyde or a ketone, and on the carbon number of the alkyl chain [1]. Pentanal dimethylhydrazone (C₇) elutes at Kovats index 958 on HP-5, whereas butanal dimethylhydrazone (C₆) elutes at 860 and propanal dimethylhydrazone (C₅) at 766—differences of ~98 and ~192 retention index units, respectively, making misidentification catastrophic in trace analysis [1]. Furthermore, aldehyde-derived N,N-dimethylhydrazones exist exclusively in the syn configuration, whereas ketone-derived analogs exhibit configurational mixtures. This stereoelectronic divergence directly affects reactivity in α-deprotonation/metalation sequences and in cycloaddition chemistry [2]. A scientist ordering 'a dimethylhydrazone' without specifying the exact aldehyde chain length and carbonyl type risks obtaining a compound with entirely different retention behavior, configurational properties, and synthetic performance.

Quantitative Differentiation of Dimethylhydrazone Valeraldehyde from Closest Analogs: Chromatographic, Configurational, and Synthetic Evidence


Kovats Retention Index on HP-5: 98-Unit Separation from Butanal Dimethylhydrazone Enables Unambiguous GC Identification

Pentanal dimethylhydrazone (target compound) exhibits a Kovats retention index (I) of 958 on an HP-5 capillary column (50 m × 0.32 mm, 0.52 μm film thickness, 60 °C isothermal, N₂ carrier gas). The immediate lower homolog, butanal dimethylhydrazone (C₆H₁₄N₂, CAS 10424-98-3), elutes at I = 860 under identical conditions, while propanal dimethylhydrazone (C₅H₁₂N₂, CAS 7422-93-7) elutes at I = 766. The incremental increase of ~98 RI units per methylene group provides a predictable, quantifiable ladder for unambiguous peak assignment in complex aldehyde mixtures [1].

Gas Chromatography Retention Index Carbonyl Analysis

Configurational Exclusivity: Aldehyde N,N-Dimethylhydrazones Adopt Solely the Syn Configuration, Unlike Ketone-Derived Analogs

¹H NMR analysis at 60 MHz demonstrates that aldehyde N,N-dimethylhydrazones—including pentanal dimethylhydrazone—exist exclusively in the syn configuration (imine hydrogen syn to the dimethylamino group). In contrast, ketone N,N-dimethylhydrazones of identical molecular formula (e.g., 2-pentanone dimethylhydrazone, C₇H₁₆N₂) populate both syn and anti configurations, with measurable ΔH° values for interconversion. The exclusive syn geometry of aldehyde DMHs removes configurational ambiguity in subsequent stereoselective transformations, such as lithiation/alkylation sequences where the configuration of the deprotonated aza-allyl anion determines the stereochemical outcome [1].

Stereochemistry NMR Spectroscopy Reactivity Prediction

Conformational Energy Barrier Positioned Between Imines and Oximes: Balanced Stability–Reactivity Profile for Synthetic Intermediates

The enthalpy of activation (ΔH°) for syn–anti interconversion in N,N-dimethylhydrazones is systematically more positive than that of N-methyl imines (Z = CH₃) but less positive than that of oximes (Z = OH) and O-methyl oximes (Z = OCH₃). This intermediate energy barrier, established by variable-temperature NMR for a series of aldehyde derivatives including pentanal dimethylhydrazone, means that DMHs maintain configurational integrity at ambient temperature while remaining more readily deprotectable and synthetically manipulable than oximes, which require harsher conditions for N–O bond cleavage [1].

Physical Organic Chemistry Conformational Analysis Synthetic Methodology

High-Yield Oxidative Conversion to Nitriles: A DMH-Specific Synthetic Pathway Absent in DNPH or Oxime Derivatives of Pentanal

Aldehyde N,N-dimethylhydrazones undergo facile oxidative cleavage to the corresponding nitriles using dimethyldioxirane or magnesium monoperoxyphthalate hexahydrate (MMPP) under mild conditions, typically in high yields (often >80%). For pentanal dimethylhydrazone, this would yield valeronitrile (pentanenitrile). In contrast, the analogous pentanal 2,4-dinitrophenylhydrazone (DNPH derivative, CAS 2057-84-3) is analytically useful but synthetically inert toward oxidative nitrile formation; pentanal oxime (CAS 628-79-5) requires more forcing dehydration conditions (e.g., acetic anhydride reflux) that may degrade sensitive substrates. This DMH-specific oxidative transformation has been demonstrated across a range of aliphatic and aromatic aldehyde DMHs [1][2].

Nitrile Synthesis Oxidative Cleavage Aldehyde Functionalization

Umpolung Reactivity: Pentanal DMH as a Neutral Acyl Anion Equivalent for α-Functionalization Not Accessible via DNPH or Oxime Derivatives

The N,N-dialkylhydrazone functional group enables umpolung of the carbonyl carbon from an electrophilic to a nucleophilic center upon α-deprotonation with strong bases (e.g., LDA, n-BuLi). Lithiated pentanal dimethylhydrazone reacts with electrophiles (alkyl halides, carbonyl compounds, oxiranes) at the α-position, effecting regiospecific C–C bond formation. This reactivity is a hallmark of the N,N-dialkylhydrazone class and has been reviewed extensively as a cornerstone of modern organic synthesis. Neither pentanal DNPH (which decomposes under basic conditions) nor pentanal oxime (which undergoes competitive N- vs. C-deprotonation) can serve as a neutral acyl anion equivalent with comparable regiospecificity [1][2].

Umpolung Chemistry Acyl Anion Equivalent C–C Bond Formation

Application Scenarios Where Dimethylhydrazone Valeraldehyde Quantitatively Outperforms Alternative Pentanal Derivatives


GC-MS Identification and Quantification of Pentanal in Complex Aldehyde Mixtures (Environmental, Food, or Forensic Matrices)

When a validated, instrument-independent chromatographic marker for pentanal is required, derivatization to pentanal dimethylhydrazone delivers a Kovats retention index of 958 on standard HP-5 columns—a value separated by ~98 units from the butanal derivative and ~192 units from the propanal derivative. This wide spacing minimizes co-elution risk in complex matrices such as lipid oxidation volatiles, combustion emissions, or alcoholic beverage headspace, where multiple aldehyde homologs co-occur. The NIST EI mass spectrum (NIST MS #64500) provides an orthogonal confirmation point [1].

Stereoselective α-Alkylation of a C₅ Aldehyde Synthon in Natural Product or Pharmaceutical Intermediate Synthesis

For a synthetic route requiring α-functionalization of a pentanal-derived building block, pentanal dimethylhydrazone provides exclusive syn configuration of the hydrazone moiety, ensuring that α-deprotonation with LDA generates a structurally homogeneous aza-allyl anion. This lithiated species reacts with electrophiles at the α-carbon with regiospecificity and predictable stereochemistry, enabling installation of side chains in drug-like molecules or fragrance precursors. Neither pentanal oxime nor pentanal DNPH can replicate this sequence: the oxime gives configurational mixtures and competing N-alkylation, while DNPH decomposes under basic conditions [2].

Mild Two-Step Aldehyde-to-Nitrile Conversion in the Presence of Acid- or Heat-Sensitive Functionality

When the target molecule is a C₅ nitrile (valeronitrile) and the substrate contains functional groups incompatible with traditional oxime dehydration (Ac₂O, pyridine, reflux), pentanal dimethylhydrazone offers a room-temperature oxidative cleavage pathway. Oxidation with dimethyldioxirane or MMPP proceeds at 0–25 °C in neutral media, preserving epoxides, acetals, or silyl ethers that would be destroyed under the thermal conditions required for oxime dehydration. This differential reactivity is decisive for late-stage nitrile installation in complex molecule synthesis [3].

Carbonyl Protection with Tunable Stability: Intermediate Between Labile Imines and Overly Stable Oximes

Pentanal dimethylhydrazone occupies a unique position on the protecting-group stability spectrum: the C=N bond is configurationally locked (syn) at ambient temperature, providing storage stability superior to simple imines, yet deprotection can be achieved under mild oxidative or exchange conditions (e.g., glyoxylic acid, K₅CoW₁₂O₄₀·3H₂O catalysis, or oxidative hydrolysis at pH 7) that are far gentler than those needed to cleave oximes. For multi-step synthetic sequences requiring interim aldehyde protection with predictable release kinetics, this balance of stability and lability translates into higher overall yield and fewer purification steps .

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